

Nazartinib Selectivity Index Calculation

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Compound Focus: Nazartinib

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The **Selectivity Index** is calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) for wild-type EGFR to the IC₅₀ for a specific mutant EGFR. A higher index indicates greater selectivity for the mutant EGFR over the wild-type, which is theorized to correlate with a better clinical therapeutic window and potentially reduced side effects like skin rash and diarrhea [1].

The table below summarizes the key experimental data from the study, which used Ba/F3 cells expressing various EGFR mutations [1].

IC₅₀ Values and Calculated Selectivity Index of EGFR-TKIs [1]

EGFR Mutation	Osimertinib IC ₅₀ (nM)	Osimertinib Selectivity Index	Nazartinib IC ₅₀ (nM)	Nazartinib Selectivity Index	Afatinib IC ₅₀ (nM)	Afatinib Selectivity Index
Wild-type	516	(Baseline)	1031	(Baseline)	30	(Baseline)
ex19del	7.9	65.3	66	15.6	0.6	50.0
L858R	6.2	83.2	35	29.5	0.6	50.0
ex19del + T790M	3.1	166.5	52	19.8	146	0.2
L858R + T790M	0.9	573.3	5.1	202.2	179	0.2

EGFR Mutation	Osimertinib IC ₅₀ (nM)	Osimertinib Selectivity Index	Nazartinib IC ₅₀ (nM)	Nazartinib Selectivity Index	Afatinib IC ₅₀ (nM)	Afatinib Selectivity Index
L861Q	35.8	14.4	116	8.9	3.6	8.3
G719S	158	3.3	91.2	11.3	1.5	20.0

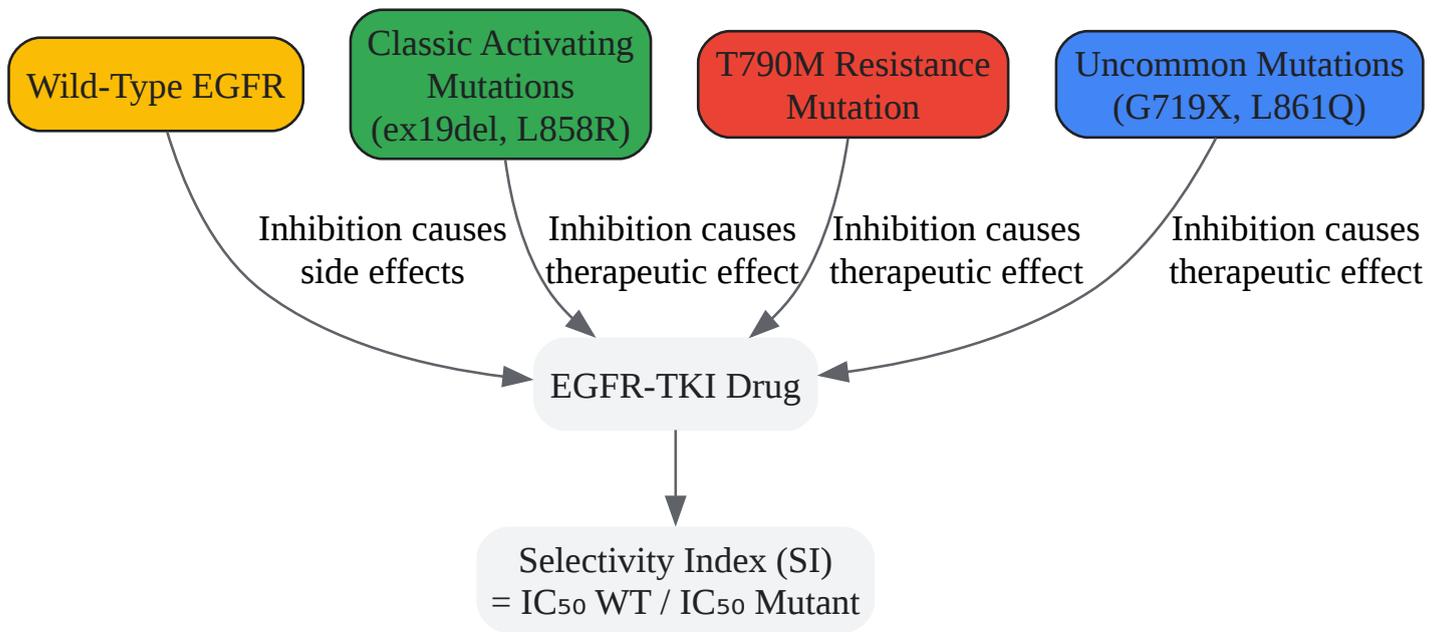
Experimental Protocol for Selectivity Assessment

The data in the table above was generated using a standardized *in vitro* model. Here are the key methodological details from the study [1]:

- **Cell Lines:** The study used engineered Ba/F3 cell lines (a murine pro-B cell line) transduced to express specific human EGFR mutations. This model is well-established for estimating the therapeutic windows of EGFR-TKIs.
- **Viability Assay:** Cell proliferation and viability were measured using the **MTS assay**. This colorimetric method measures the activity of enzymes in live cells, which correlates with the number of viable cells.
- **IC₅₀ Determination:** Cells were treated with a range of concentrations for each EGFR-TKI. The IC₅₀ value (the drug concentration required to inhibit 50% of cell proliferation) was then calculated from the dose-response curves for each mutant and for wild-type EGFR.
- **Selectivity Index Calculation:** As shown in the table headers, the index was calculated simply as: $IC_{50}(\text{Wild-type}) / IC_{50}(\text{Mutant})$.

Context on EGFR-TKI Selectivity

The following diagram illustrates the core concept of EGFR-TKI selectivity and the key mutations involved, based on the study's background.



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Key insights from the research that contextualize the selectivity data include:

- **Third-Generation Selectivity:** Drugs like osimertinib and **nazartinib** were designed to irreversibly inhibit mutant EGFR (including the T790M resistance mutation) while sparing the wild-type receptor, aiming for a wider therapeutic window than earlier-generation inhibitors [1] [2].
- **Mutation-Specific Efficacy:** The data shows that selectivity is highly mutation-dependent. Both **nazartinib** and osimertinib show high selectivity for classic mutations with T790M, while their potency and selectivity are lower for some uncommon mutations like G719S and L861Q [1].
- **Comparative Performance:** In this preclinical model, osimertinib generally showed lower IC₅₀ values and wider therapeutic windows for classic mutations (with or without T790M) compared to **nazartinib**. For less common mutations (G719S, L861Q), the second-generation TKI afatinib showed the lowest IC₅₀ values [1].

Key Limitations and Clinical Status

- **Preclinical Data:** The selectivity indices provided are from **cellular models** and serve as a preclinical indicator. Clinical outcomes in patients are influenced by many additional factors, including pharmacokinetics and the tumor microenvironment.
- **Development Status of Nazartinib:** While osimertinib is an approved standard of care, **nazartinib** remains an investigational drug. Recent trial updates suggest that some clinical studies for **nazartinib**

have been terminated for business reasons or slow accrual, not necessarily due to safety concerns [3].

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References

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